molecular formula C8H12O B14752805 1-Hexen-3-yne, 5-methoxy-5-methyl- CAS No. 814-57-3

1-Hexen-3-yne, 5-methoxy-5-methyl-

Cat. No.: B14752805
CAS No.: 814-57-3
M. Wt: 124.18 g/mol
InChI Key: KNEXXWJPLHXGSC-UHFFFAOYSA-N
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Description

1-Hexen-3-yne, 5-methoxy-5-methyl- is an organic compound with the molecular formula C8H12O. It is a derivative of hexen-yne, characterized by the presence of both an alkene and an alkyne functional group, along with a methoxy and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexen-3-yne, 5-methoxy-5-methyl- can be synthesized through several methods. One common approach involves the reaction of 5-methoxy-5-methyl-1-pentyne with ethylene in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Another method involves the use of Grignard reagents, where 5-methoxy-5-methyl-1-pentyne is reacted with a suitable Grignard reagent to form the desired product .

Industrial Production Methods

Industrial production of 1-Hexen-3-yne, 5-methoxy-5-methyl- often involves large-scale catalytic processes. These processes utilize palladium or nickel catalysts to facilitate the addition of ethylene to 5-methoxy-5-methyl-1-pentyne. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Hexen-3-yne, 5-methoxy-5-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hexen-3-yne, 5-methoxy-5-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hexen-3-yne, 5-methoxy-5-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Hexen-3-yne, 5-methoxy-5-methyl- can be compared with other similar compounds such as:

The presence of both methoxy and methyl groups in 1-Hexen-3-yne, 5-methoxy-5-methyl- makes it unique and versatile in various chemical reactions and applications.

Properties

CAS No.

814-57-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

5-methoxy-5-methylhex-1-en-3-yne

InChI

InChI=1S/C8H12O/c1-5-6-7-8(2,3)9-4/h5H,1H2,2-4H3

InChI Key

KNEXXWJPLHXGSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC=C)OC

Origin of Product

United States

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